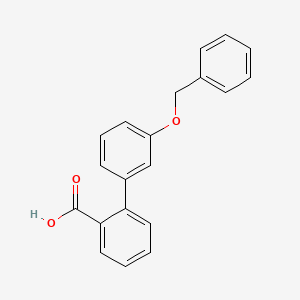

2-(3-Benzyloxyphenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Benzyloxyphenyl)benzoic acid is a derivative of benzoic acid where a benzyl group is attached to the phenyl ring through an ether linkage at the third position. This compound is structurally related to various benzoic acid derivatives that have been studied for their potential applications in materials science, pharmaceuticals, and coordination chemistry.

Synthesis Analysis

The synthesis of aromatic carboxylic acids similar to 2-(3-Benzyloxyphenyl)benzoic acid often involves the functionalization of benzoic acid or its hydroxyl derivatives. For instance, 3,5-bis(benzyloxy)benzoic acid, a compound with additional benzyloxy groups, was prepared by substituting the hydroxyl hydrogens of 3,5-dihydroxy benzoic acid with benzyl moieties . This method could potentially be adapted for the synthesis of 2-(3-Benzyloxyphenyl)benzoic acid by selectively protecting the hydroxyl group at the third position.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized by spectroscopic techniques and theoretical calculations. For example, the structures and vibrations of a related compound, 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid, were investigated using FT-IR, FT-Raman, and DFT methods . Similar studies could provide insights into the molecular structure of 2-(3-Benzyloxyphenyl)benzoic acid, including its conformers and vibrational modes.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions, including the formation of coordination compounds. The anions derived from benzoic acid derivatives have been used to support lanthanide coordination compounds, which exhibit interesting photophysical properties . The reactivity of 2-(3-Benzyloxyphenyl)benzoic acid could be explored in the context of forming new coordination polymers or other supramolecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For instance, the crystal structure of a related compound, 2-(2,6-dichlorophenylcarbamoyl)benzoic acid, revealed that the molecules form hydrogen-bonded dimers, with the carboxylic acid group lying in the plane of the attached benzene ring . The physical properties, such as melting points, solubility, and crystal packing, can be studied using X-ray diffraction, thermal analysis, and solubility tests. The chemical properties, including acidity, reactivity towards nucleophiles, and electrophilic aromatic substitution, can be assessed through experimental and computational methods.

Scientific Research Applications

Novel Fluorescence Probes Development

Ken-ichi Setsukinai and colleagues (2003) designed and synthesized novel fluorescence probes to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. These probes, based on benzoic acid derivatives, could differentiate between various reactive oxygen species and have applications in studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Liquid Crystal Properties

Research by J. L. Butcher and others (1991) explored the liquid crystal properties of esters derived from 4-(5-n-alkyl-2-thienyl)benzoic acids, which were synthesized via reaction with 3-fluoro-4-n-octyloxyphenol. This study contributed to understanding the smectic phases formed by these compounds, highlighting their potential in developing new liquid crystalline materials (Butcher et al., 1991).

Luminescent Properties in Coordination Compounds

S. Sivakumar and team (2010) investigated the influence of electron-withdrawing and electron-donating groups on the luminescent properties of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives. The study highlighted how modifying the electron density of ligands can impact the photophysical properties of the compounds, offering insights into the design of materials with desired luminescent properties (Sivakumar et al., 2010).

Mechanism of Action

Target of Action

It’s worth noting that benzylic compounds, such as this one, are known to be activated towards free radical attack . This suggests that the compound could potentially interact with a variety of biological targets, particularly those susceptible to free radical mechanisms.

Mode of Action

The compound’s benzylic and carboxylic acid groups could potentially undergo a variety of chemical reactions, leading to interactions with its targets . For example, the benzylic hydrogens could be susceptible to free radical attack, leading to changes in the compound’s structure and, consequently, its biological activity .

Biochemical Pathways

For instance, benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 2-(3-Benzyloxyphenyl)benzoic acid could potentially affect similar biochemical pathways.

Pharmacokinetics

For instance, benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid , suggesting potential routes of metabolism and excretion for 2-(3-Benzyloxyphenyl)benzoic acid.

Result of Action

Given the compound’s structural features, it’s possible that it could exert a variety of biological effects, potentially through mechanisms involving free radical attack .

properties

IUPAC Name |

2-(3-phenylmethoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c21-20(22)19-12-5-4-11-18(19)16-9-6-10-17(13-16)23-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTHGUZZCJYQOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602442 |

Source

|

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Benzyloxyphenyl)benzoic acid | |

CAS RN |

893736-32-8 |

Source

|

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(tert-Butoxycarbonyl)amino]nicotinic acid](/img/structure/B1286672.png)